1-(4-Nitrobenzoyl)piperidin-4-one chemical properties
1-(4-Nitrobenzoyl)piperidin-4-one chemical properties
An In-Depth Technical Guide to 1-(4-Nitrobenzoyl)piperidin-4-one: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents and advanced materials. Among the vast array of heterocyclic building blocks, the piperidin-4-one nucleus stands out as a privileged pharmacophore, forming the core of numerous biologically active compounds.[1][2] When functionalized with a 4-nitrobenzoyl group at the nitrogen atom, it yields 1-(4-Nitrobenzoyl)piperidin-4-one, a versatile and highly reactive intermediate.
This technical guide offers a comprehensive exploration of 1-(4-Nitrobenzoyl)piperidin-4-one, delving into its core chemical properties, synthetic routes, reactivity profile, and key applications. The presence of three distinct functional domains—the piperidin-4-one ketone, the tertiary amide, and the aromatic nitro group—renders this molecule a powerful platform for generating diverse chemical entities. Its unique electronic and structural characteristics make it an invaluable tool for researchers and drug development professionals aiming to construct complex molecular architectures for targeted biological and material science applications.[3][4]
Core Chemical & Physical Properties
The fundamental properties of 1-(4-Nitrobenzoyl)piperidin-4-one are summarized below. This data provides the foundational knowledge required for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 34259-84-2 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [6][7] |
| Molecular Weight | 248.23 g/mol | [6][7] |
| Synonyms | 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone | [3][5] |
| Appearance | (Not specified, likely a solid) | - |
| Purity | Commercially available at ≥98-99% | [3][7] |
| Storage Temperature | Room temperature or refrigerated (0-8 °C) | [4][5] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one involves the N-acylation of a piperidin-4-one precursor. The causality behind this choice lies in the high reactivity of the secondary amine of piperidin-4-one towards an activated acylating agent like 4-nitrobenzoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This general approach is well-documented for the synthesis of analogous N-acyl piperidones.[8]
Logical Workflow for Synthesis
Caption: Synthetic workflow for 1-(4-Nitrobenzoyl)piperidin-4-one.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established chemical principles for N-acylation.[8][9]
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Reagent Preparation:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add piperidin-4-one hydrochloride (1.0 eq).
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Suspend the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material).
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Cool the suspension to 0 °C in an ice bath.
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Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise to the suspension to neutralize the hydrochloride salt and the HCl produced during the reaction.
-
-
Acylation Reaction:
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.
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Add the 4-nitrobenzoyl chloride solution dropwise to the cooled piperidin-4-one suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding deionized water.
-
If DCM was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
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-
Purification:
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The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 1-(4-Nitrobenzoyl)piperidin-4-one.[1]
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Anticipated Spectral Properties
While specific spectral data is not widely published, the structure of 1-(4-Nitrobenzoyl)piperidin-4-one allows for a reliable prediction of its key spectroscopic signatures.[10][11][12]
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¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region should display a characteristic AA'BB' system for the para-substituted ring, with two doublets between δ 7.5-8.5 ppm. The aliphatic region should contain signals for the piperidinone protons, likely appearing as two multiplets or triplets around δ 2.5-4.0 ppm, corresponding to the protons adjacent to the ketone and the amide nitrogen.
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¹³C NMR: Key signals would include the ketone carbonyl (~205-210 ppm), the amide carbonyl (~165-170 ppm), aromatic carbons (δ 120-150 ppm), and aliphatic carbons of the piperidine ring (δ 30-50 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong, characteristic absorption bands. These would include a sharp peak for the ketone C=O stretch (~1720 cm⁻¹), another strong peak for the amide C=O stretch (~1640 cm⁻¹), and two strong bands for the asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively).
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 248 or 249, respectively. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and cleavage of the benzoyl group.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(4-Nitrobenzoyl)piperidin-4-one stems from its three reactive centers, which can be manipulated selectively to build molecular complexity. This multi-faceted reactivity makes it an ideal intermediate in pharmaceutical and material science research.[3]
Key Reaction Pathways
Caption: Primary reaction pathways for synthetic diversification.
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Reactions at the Ketone: The carbonyl group at the C4 position is a prime site for nucleophilic addition.
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Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization, such as etherification or esterification.[13]
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Wittig Reaction/Grignard Addition: Carbon-carbon bonds can be formed at this position to introduce alkyl or aryl substituents, expanding the molecular framework.
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-
Reactions of the Nitro Group: The aromatic nitro group is a versatile functional handle.
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Reduction to Amine: The most common transformation is its reduction to an aniline derivative using methods like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). The resulting primary amine is a key nucleophile for forming amides, sulfonamides, ureas, or for use in coupling reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for SₙAr reactions, although this is less common than reduction.
-
-
Applications as a Synthetic Intermediate:
-
Drug Discovery: This compound serves as a crucial building block for synthesizing novel therapeutic agents. The piperidin-4-one scaffold is prevalent in compounds targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[2][3][14] The ability to independently modify the piperidone ring and the aromatic moiety allows for the systematic exploration of structure-activity relationships (SAR).
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Material Science: The rigid, well-defined structure of 1-(4-Nitrobenzoyl)piperidin-4-one makes it a candidate for incorporation into polymers and advanced materials where specific electronic and optical properties are desired.[3][4]
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all personal contact. Prevent dust formation during transfer and weighing.
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Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[15] Recommended storage temperatures range from ambient to refrigerated (0-8 °C).[4][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may lead to vigorous, exothermic reactions.[16][15]
-
Potential Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation.[16][17]
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a strategically important synthetic intermediate characterized by its high reactivity and functional versatility. Its piperidin-4-one core provides a proven pharmacophore, while the 4-nitrobenzoyl group offers a readily modifiable handle for extensive derivatization. These features make it an exceptionally valuable building block for drug discovery programs aimed at developing novel analgesics, anti-inflammatory drugs, and other bioactive agents.[3] Furthermore, its potential applications in material science underscore its broader utility in chemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to leverage this powerful molecular tool for innovation.
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